molecular formula C19H20Cl2N2 B5618498 1-(3-chlorophenyl)-4-(2-chloro-3-phenyl-2-propen-1-yl)piperazine

1-(3-chlorophenyl)-4-(2-chloro-3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5618498
M. Wt: 347.3 g/mol
InChI Key: YIYDSSGHGUNHMU-AQTBWJFISA-N
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Description

Synthesis Analysis

The synthesis of similar piperazine derivatives typically involves multiple steps including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These processes have been described for compounds like 1-(2,3-dichlorophenyl)piperazine, which shares a resemblance in its synthetic route to the compound of interest (Quan, 2006); (Ning-wei, 2005). The complexity and multi-step nature of these synthesis routes highlight the compound's synthetic challenge and the need for precise control over reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide essential information about the structural characteristics and the nature of substituents influencing the compound's properties (Romagnoli et al., 2008).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2/c20-17-7-4-8-19(14-17)23-11-9-22(10-12-23)15-18(21)13-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b18-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYDSSGHGUNHMU-AQTBWJFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=CC2=CC=CC=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C(=C/C2=CC=CC=C2)/Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine

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